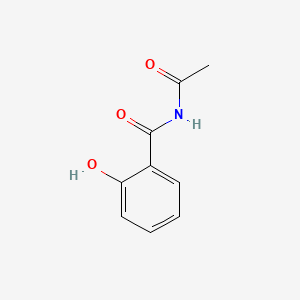

N-Acetyl-2-hydroxybenzamide

Descripción general

Descripción

Es un derivado de la salicilamida y es conocido por sus propiedades analgésicas, antipiréticas y antiinflamatorias . La salacetamida se utiliza en diversas formulaciones farmacéuticas y tiene aplicaciones en la investigación científica.

Métodos De Preparación

La salacetamida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la acetilación de la salicilamida utilizando anhídrido acético en presencia de un catalizador como la piridina . La reacción generalmente se lleva a cabo en condiciones suaves, produciendo salacetamida como un sólido cristalino blanco. Los métodos de producción industrial pueden implicar reacciones de acetilación similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La salacetamida experimenta varias reacciones químicas, que incluyen:

Oxidación: La salacetamida se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: La reducción de la salacetamida puede producir derivados de amina.

Sustitución: La salacetamida puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo, para formar varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos específicos y las condiciones utilizadas.

Aplicaciones Científicas De Investigación

La salacetamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como material de partida para la preparación de otros compuestos.

Biología: La salacetamida se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteicas.

Mecanismo De Acción

El mecanismo de acción de la salacetamida implica su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos analgésicos y antiinflamatorios inhibiendo la síntesis de prostaglandinas, que son mediadores del dolor y la inflamación . La salacetamida también puede interactuar con otras enzimas y receptores involucrados en las vías inflamatorias.

Comparación Con Compuestos Similares

La salacetamida es similar a otros derivados de la salicilamida, como:

Salicilamida: Conocida por sus propiedades analgésicas y antipiréticas.

Etenzamida: Otro derivado con efectos terapéuticos similares.

Labetalol: Un compuesto con propiedades de bloqueo alfa y beta adrenérgico.

Medroxalol: Un bloqueador beta con efectos vasodilatadores adicionales.

La salacetamida es única en su acetilación específica, lo que puede conferir propiedades farmacológicas distintas en comparación con otros derivados.

Actividad Biológica

N-Acetyl-2-hydroxybenzamide, also known as salacetamide, is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from salicylic acid and is characterized by an acetyl group attached to the nitrogen of the amide. The typical synthesis involves acetylation of 2-hydroxybenzamide using acetic anhydride or acetyl chloride under controlled conditions.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses. For instance, in vitro studies have demonstrated that this compound can reduce the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Pain Modulation

The compound has also been studied for its role in modulating pain pathways. It appears to influence the metabolism of other analgesics, notably increasing the hepatic toxicity of acetaminophen when co-administered. This suggests a potential application in pain management, although caution is warranted due to its effects on drug metabolism.

Enzyme Inhibition

This compound exhibits inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that it can act as a mixed inhibitor of these enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition constants (IC50 values) for these interactions have been quantified, providing insight into its efficacy compared to established inhibitors like rivastigmine.

Study on Cholinesterase Inhibition

A study conducted to evaluate the inhibitory effects of this compound on AChE and BuChE found that it exhibited competitive inhibition with IC50 values comparable to those of known therapeutic agents. This research highlights its potential as a candidate for further development in treating cognitive disorders .

| Compound | IC50 (μM) AChE | IC50 (μM) BuChE |

|---|---|---|

| This compound | 49.71 | 56.10 |

| Rivastigmine | 56.10 | 85.75 |

Anti-fungal Activity

In addition to its anti-inflammatory and analgesic properties, this compound has shown promise in combating fungal infections. A related study indicated that derivatives of this compound exhibited significant anti-biofilm activity against Candida albicans, suggesting a broader spectrum of antimicrobial effects .

Propiedades

IUPAC Name |

N-acetyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWFDVDETGFGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023597 | |

| Record name | N-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-48-9 | |

| Record name | Salacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salacetamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G29CRR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.